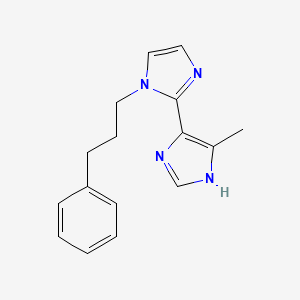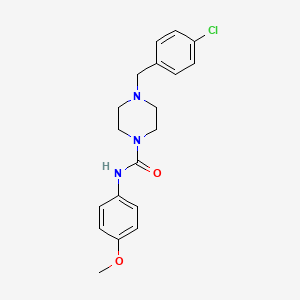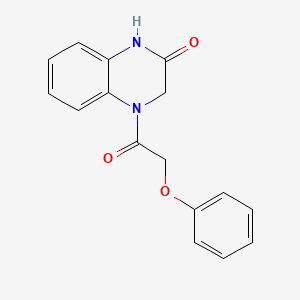![molecular formula C15H13BrN2O3 B5312940 4-bromo-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide](/img/structure/B5312940.png)
4-bromo-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound is a member of the class of compounds known as vinamidines and has been shown to possess a range of biochemical and physiological effects. In
Mécanisme D'action
The exact mechanism of action of 4-bromo-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to a range of biochemical and physiological effects, including the suppression of tumor growth and the reduction of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide are diverse and have been the subject of numerous studies. This compound has been shown to possess antitumor properties by inhibiting the growth and proliferation of cancer cells. It has also been shown to possess anti-inflammatory properties by reducing the production of inflammatory cytokines. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease due to its ability to inhibit the activity of certain enzymes and proteins in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-bromo-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide in lab experiments include its reproducibility and efficiency in synthesis, as well as its diverse range of biochemical and physiological effects. However, there are also limitations to using this compound in lab experiments. These limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are numerous future directions for the study of 4-bromo-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide. One potential direction is the investigation of its potential use in the treatment of cancer. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Other potential future directions include the investigation of its potential use in the treatment of Alzheimer's disease and Parkinson's disease, as well as the exploration of its antimicrobial properties. Overall, 4-bromo-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide has the potential to be a valuable therapeutic agent and warrants further study.
Méthodes De Synthèse
The synthesis of 4-bromo-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide involves the reaction of 4-bromo-1,2-diaminobenzene with 2-furylcarboxaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then reacted with methyl isocyanate to form the final compound. This method has been shown to be efficient and reproducible, making it a viable option for the synthesis of 4-bromo-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide.
Applications De Recherche Scientifique
4-bromo-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide has been the subject of numerous scientific studies due to its potential as a therapeutic agent. This compound has been shown to possess antitumor, anti-inflammatory, and antimicrobial properties. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
4-bromo-N-[(E)-1-(furan-2-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-17-15(20)13(9-12-3-2-8-21-12)18-14(19)10-4-6-11(16)7-5-10/h2-9H,1H3,(H,17,20)(H,18,19)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFUSAHRVWWUII-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C(=C\C1=CC=CO1)/NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-tert-butyl-6-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5312888.png)
![2-chloro-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5312895.png)
![3-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5312899.png)
![ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5312908.png)
![methyl [4-(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-2-oxo-1-piperazinyl]acetate](/img/structure/B5312914.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-phenylbutanamide](/img/structure/B5312925.png)


![4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1-phenyl-1H-1,2,3-triazole](/img/structure/B5312938.png)


![1-(benzylsulfonyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5312968.png)